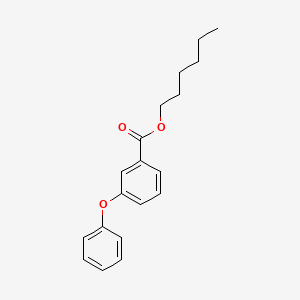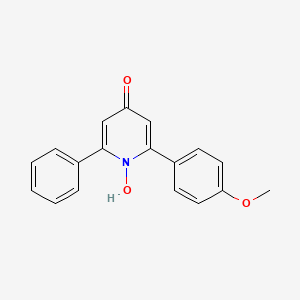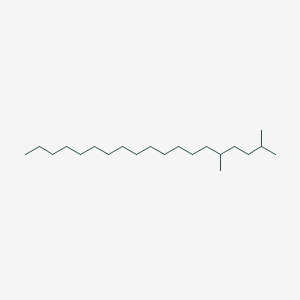![molecular formula C14H37ISi4 B14474802 {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) CAS No. 70590-01-1](/img/structure/B14474802.png)
{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Tris(trimethylsilyl)methyl]diethyliodosilane is a compound that features a unique combination of silicon and iodine atoms, making it a valuable reagent in organic synthesis. The compound is characterized by the presence of three trimethylsilyl groups attached to a central carbon atom, which is further bonded to an iodine atom and two ethyl groups. This structural arrangement imparts specific chemical properties that are exploited in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Tris(trimethylsilyl)methyl]diethyliodosilane typically involves the reaction of tris(trimethylsilyl)methyl lithium with diethyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the reaction rate and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for [Tris(trimethylsilyl)methyl]diethyliodosilane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
[Tris(trimethylsilyl)methyl]diethyliodosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can participate in reduction reactions, where the iodine atom is replaced by a hydrogen atom.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, leading to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), amines (e.g., methylamine), and thiols (e.g., ethanethiol). These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at moderate temperatures.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in these reactions. The reactions are usually performed in anhydrous solvents, such as ether or THF, under an inert atmosphere.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), are employed. These reactions are conducted in aqueous or mixed solvent systems at controlled temperatures.
Major Products Formed
Substitution Reactions: The major products include substituted silanes, such as [Tris(trimethylsilyl)methyl]chlorosilane or [Tris(trimethylsilyl)methyl]amines.
Reduction Reactions: The primary product is [Tris(trimethylsilyl)methyl]silane.
Oxidation Reactions: The main products are silanol or siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
[Tris(trimethylsilyl)methyl]diethyliodosilane has a wide range of applications in scientific research, including:
Biology: The compound is employed in the synthesis of bioactive molecules, where the trimethylsilyl groups enhance the stability and solubility of the target compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of silicon-containing drugs that exhibit unique pharmacological properties.
Industry: The compound finds applications in the production of specialty chemicals, such as silanes and siloxanes, which are used in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of [Tris(trimethylsilyl)methyl]diethyliodosilane involves the formation of reactive intermediates, such as silyl radicals or silyl cations, depending on the reaction conditions. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric properties of the trimethylsilyl groups, which stabilize the reactive intermediates and control the reaction selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: A related compound that features a silicon-hydrogen bond instead of the silicon-iodine bond. It is commonly used as a radical reducing agent in organic synthesis.
Tris(trimethylsilyl)methyl chloride: Similar to [Tris(trimethylsilyl)methyl]diethyliodosilane, but with a chlorine atom instead of an iodine atom. It is used in substitution reactions to introduce trimethylsilyl groups.
Tris(trimethylsilyl)methyl lithium: A lithium salt that serves as a precursor for the synthesis of various tris(trimethylsilyl)methyl derivatives.
Uniqueness
[Tris(trimethylsilyl)methyl]diethyliodosilane is unique due to the presence of the iodine atom, which imparts specific reactivity and selectivity in chemical reactions. The compound’s ability to undergo substitution, reduction, and oxidation reactions under mild conditions makes it a versatile reagent in organic synthesis. Additionally, the trimethylsilyl groups provide steric protection and enhance the stability of the reactive intermediates, leading to high yields and selectivity in the desired products.
Eigenschaften
CAS-Nummer |
70590-01-1 |
|---|---|
Molekularformel |
C14H37ISi4 |
Molekulargewicht |
444.69 g/mol |
IUPAC-Name |
diethyl-iodo-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C14H37ISi4/c1-12-19(15,13-2)14(16(3,4)5,17(6,7)8)18(9,10)11/h12-13H2,1-11H3 |
InChI-Schlüssel |
IQNOYDDUYPZGDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
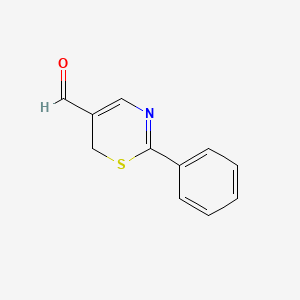
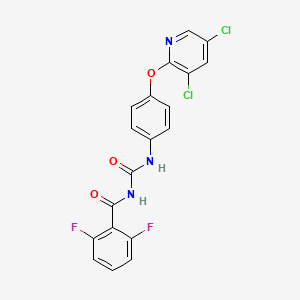
![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)




